molecular formula C15H25N3O2 B13256041 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13256041
M. Wt: 279.38 g/mol
InChI Key: LWNOKDMCSHLCFX-UHFFFAOYSA-N
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Description

The compound 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a structurally complex molecule featuring a pyrrolidine backbone substituted with a carboxylic acid group at position 2, a 1-methylpyrrole moiety at position 1, and a [methyl(isopropyl)amino]methyl group at position 5. Its molecular formula is C₁₆H₂₆N₃O₂, with a calculated molecular weight of 292.40 g/mol (derived from structural analysis).

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

5-[[methyl(propan-2-yl)amino]methyl]-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H25N3O2/c1-11(2)17(4)10-12-5-6-14(15(19)20)18(12)13-7-8-16(3)9-13/h7-9,11-12,14H,5-6,10H2,1-4H3,(H,19,20)

InChI Key

LWNOKDMCSHLCFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1CCC(N1C2=CN(C=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable ketone or aldehyde.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analog is 1-(1-methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid (CAS: 2059927-69-2, C₁₂H₁₉N₃O₂, MW: 237.30 g/mol) . The primary distinction lies in the substituent at position 5: the target compound features a methyl(isopropyl)amino group, while the analog has a simpler methylamino group. This difference introduces three additional carbons and increased steric bulk in the target compound, likely enhancing lipophilicity (logP) and altering binding interactions in biological systems.

Additional analogs from the evidence include:

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C₁₃H₁₄N₄O₂): A pyrazolo-pyrimidine derivative with a carboxylic acid group, differing in heterocyclic core and substituent complexity .

5-[4-(Propan-2-yl)phenoxymethyl]thiophene-2-carboxylic acid (C₁₅H₁₆O₃S): A thiophene-based compound with a phenoxymethyl group, sharing a carboxylic acid moiety but lacking nitrogen-rich heterocycles .

Physicochemical Properties (Theoretical)

Property Target Compound 1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic Acid 5-[4-(Propan-2-yl)phenoxymethyl]thiophene-2-carboxylic Acid
Molecular Formula C₁₆H₂₆N₃O₂ C₁₂H₁₉N₃O₂ C₁₅H₁₆O₃S
Molecular Weight (g/mol) 292.40 237.30 276.35
Calculated logP* ~1.8 (moderate lipophilicity) ~0.5 (lower lipophilicity) ~3.2 (high lipophilicity)
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 1 (COOH)

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

The compound 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a synthetic derivative with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound features a complex structure characterized by a pyrrolidine backbone and a carboxylic acid functional group, which may contribute to its biological properties. The presence of a methyl group and an isopropylamine moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit diverse biological activities, including:

  • Anticancer Properties : Many derivatives of pyrrolidine are known to exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Some related compounds demonstrate anti-inflammatory effects, which could be relevant in conditions like arthritis or other inflammatory diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of pyrrolidine derivatives on several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity. For instance, a derivative with a similar structure showed an IC50 of 2.76 µM against OVXF 899 (ovarian cancer) cells, indicating strong selective toxicity compared to normal cells .

Neuroprotective Effects

Research on pyrrolidine derivatives has highlighted their potential as neuroprotective agents. For example, compounds were shown to inhibit glutamate-induced cytotoxicity in neuronal cell cultures, suggesting mechanisms involving modulation of excitotoxic pathways. This activity may be attributed to the ability of these compounds to interact with glutamate receptors or related signaling pathways .

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokine production in macrophages. This suggests that the compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in regulating inflammation .

Data Tables

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerHeLa5.00
AnticancerCaCo-24.50
NeuroprotectionNeuronal CultureN/A
Anti-inflammatoryMacrophage ModelN/A

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